3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 17577-47-8
VCID: VC7952777
InChI: InChI=1S/C16H9NO3/c18-16-11(9-10-5-1-3-7-13(10)20-16)15-17-12-6-2-4-8-14(12)19-15/h1-9H
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Molecular Formula: C16H9NO3
Molecular Weight: 263.25 g/mol

3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one

CAS No.: 17577-47-8

Cat. No.: VC7952777

Molecular Formula: C16H9NO3

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one - 17577-47-8

Specification

CAS No. 17577-47-8
Molecular Formula C16H9NO3
Molecular Weight 263.25 g/mol
IUPAC Name 3-(1,3-benzoxazol-2-yl)chromen-2-one
Standard InChI InChI=1S/C16H9NO3/c18-16-11(9-10-5-1-3-7-13(10)20-16)15-17-12-6-2-4-8-14(12)19-15/h1-9H
Standard InChI Key RVDUJQJNCDQXMC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) fused at the 3-position with a benzoxazole ring. The benzoxazole moiety consists of a benzene ring condensed with an oxazole heterocycle, while the coumarin system contains a lactone ring (Figure 1). X-ray crystallography of analogous thiazole derivatives reveals planar geometries with bond lengths of 1.362–1.467 Å for the lactone carbonyl and 1.285–1.372 Å for the oxazole C=N bonds .

Table 1: Key structural parameters

ParameterValue (Å/°)Source
C=O (coumarin)1.214
C-O (lactone)1.362–1.381
C=N (benzoxazole)1.285–1.301
Dihedral angle (inter-ring)12.3°

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1711–1759 cm⁻¹ corresponds to the coumarin carbonyl (C=O) . The absence of imino (N-H) stretches (~3300 cm⁻¹) distinguishes it from iminocoumarin analogs.

  • ¹H NMR: Key signals include a singlet for the C4-H proton (δ 8.50–8.78 ppm) and aromatic protons (δ 7.22–7.92 ppm) . The benzoxazole protons resonate as multiplet clusters between δ 7.38–7.86 ppm.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol :

  • Formation of Benzoxazole Acetonitrile: (1,3-Benzoxazol-2-yl)acetonitrile is prepared from 2-aminophenol and cyanoacetamide under acidic conditions.

  • Cyclocondensation: Reacting the acetonitrile derivative with 2-hydroxybenzaldehyde derivatives in ethanol at 40–50°C yields the target compound. Triethylamine catalyzes the reaction, completing in 3–15 minutes .

Table 2: Representative synthesis conditions

Starting AldehydeYield (%)Reaction TimeIC50 (μM)
2-Hydroxy-5-methyl813 min0.30
5-Fluoro-2-hydroxy795 min<0.01

Industrial-Scale Production

While lab-scale synthesis uses batch reactors, industrial methods employ continuous flow systems to enhance yield (85–92%) and purity (>98%). Purification via recrystallization (ethanol/DMF, 2:1) removes unreacted aldehydes .

Biological Activity and Mechanisms

Cytotoxic Potency

3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one derivatives exhibit nanomolar cytotoxicity against ovarian (A-427), lung (LCLC-103H), and cervical (SISO) cancer cell lines . Fluorinated analogs (e.g., 6-fluoro substitution) show enhanced activity (IC50 <0.01 μM), surpassing cisplatin in potency .

Table 3: Cytotoxicity profile

Cell LineIC50 (μM)Reference
A-427 (ovarian)<0.01
LCLC-103H (lung)0.10
SISO (cervical)0.30

Apoptosis Induction

In A-427 and LCLC-103H cells, the compound activates caspase-3/7, increasing apoptosis rates by 4.2-fold compared to controls . Mitochondrial membrane depolarization and DNA fragmentation confirm intrinsic apoptotic pathways.

Structure-Activity Relationships

  • Electron-Withdrawing Groups: Fluoro or chloro substituents at C6/C8 improve cytotoxicity by enhancing electron deficiency and DNA intercalation .

  • Benzoxazole vs. Benzothiazole: Benzoxazole analogs show 1.3–2.1× higher potency than thiazole derivatives, likely due to improved cellular uptake .

Comparative Analysis with Analogous Compounds

Iminocoumarin Hybrids

Iminocoumarins (e.g., 3-(benzo[d]oxazol-2-yl)-2-imino-2H-chromen-7-amine) exhibit superior activity (IC50 <0.01 μM) but lower metabolic stability due to imino group oxidation .

Thiazole-Based Coumarins

3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one demonstrates comparable cytotoxicity (IC50 0.01–1.1 μM) but altered crystal packing, influencing solubility .

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